![molecular formula C9H12 B14320145 Spiro[4.4]nona-2,7-diene CAS No. 111769-82-5](/img/structure/B14320145.png)
Spiro[4.4]nona-2,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.4]nona-2,7-diene is a unique organic compound characterized by its spirocyclic structure, where two cyclohexane rings are connected through a single carbon atom. This compound is notable for its rigidity and the presence of conjugated double bonds, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.4]nona-2,7-diene typically involves the reaction of dialkoxydichlorosilanes with isoprene and magnesium in tetrahydrofuran (THF). This reaction yields the desired spiro compound through a double annelation process . The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Reagents: Dialkoxydichlorosilanes, isoprene, magnesium
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of diketones such as spiro[4.4]nona-2,7-dione.
Reduction: Formation of spiro[4.4]nonane derivatives.
Substitution: Formation of various substituted spiro compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Spiro[4.4]nona-2,7-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design due to its rigid structure.
Industry: Utilized in the synthesis of advanced materials and polymers with unique mechanical properties.
Wirkmechanismus
The mechanism of action of spiro[4.4]nona-2,7-diene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include:
Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, forming new bonds with electrophiles.
Nucleophilic Substitution: The spirocyclic structure can participate in nucleophilic substitution reactions, introducing new functional groups.
Vergleich Mit ähnlichen Verbindungen
- Spiro[4.4]nona-1,6-diene
- Spiro[4.4]nona-3,8-diene-2,7-dione
- Spiro[4.5]deca-2,7-diene-1,6-dione
Comparison: Spiro[4.4]nona-2,7-diene is unique due to its specific spirocyclic structure and the position of its double bonds. Compared to spiro[4.4]nona-1,6-diene, it has different reactivity and stability due to the location of the double bonds. Spiro[4.4]nona-3,8-diene-2,7-dione, on the other hand, has additional functional groups that alter its chemical behavior .
Eigenschaften
CAS-Nummer |
111769-82-5 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
spiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-4H,5-8H2 |
InChI-Schlüssel |
YILVGKATEXTLMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC12CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


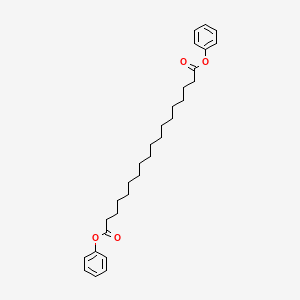
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
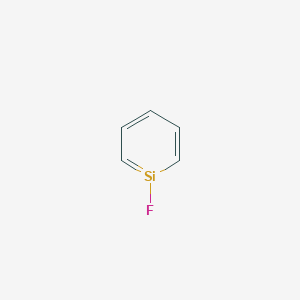
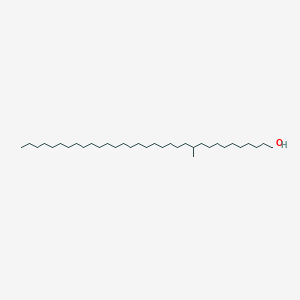
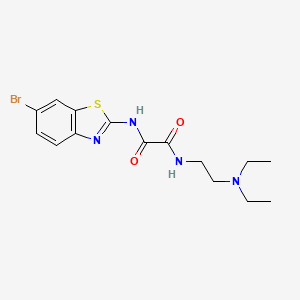
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
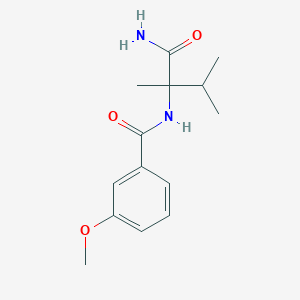
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
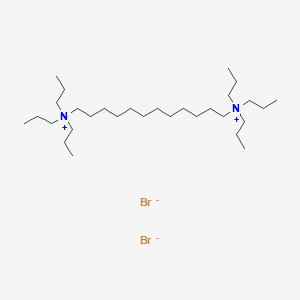
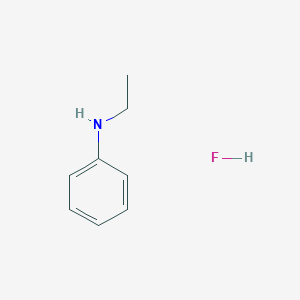

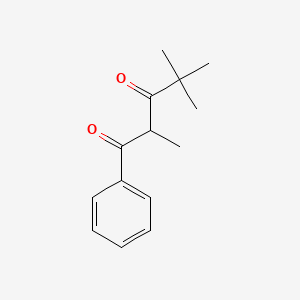

![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
